rac-methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
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Overview
Description
rac-methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride is a bicyclic compound with significant potential in various scientific fields. Its unique structure, featuring a bicyclo[2.2.1]heptane core, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted cyclohexene derivative.
Cyclization: The precursor undergoes a cyclization reaction to form the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Catalyst Selection: Choosing appropriate catalysts to enhance reaction efficiency and selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or thioethers.
Scientific Research Applications
rac-methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example:
Enzyme Inhibition: The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, inhibiting their activity.
Receptor Binding: The bicyclic structure can mimic natural ligands, allowing it to bind to receptors and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
- (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives
Uniqueness
rac-methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-2-5(9)6(3-8)12-4-8;/h5-6H,2-4,9H2,1H3;1H/t5-,6-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBJGGPXOZXJFE-JWAAWBFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C(C1)OC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12C[C@H]([C@@H](C1)OC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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